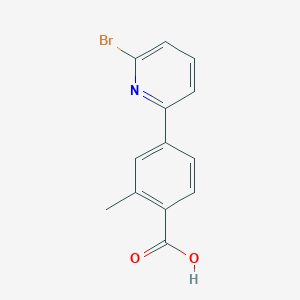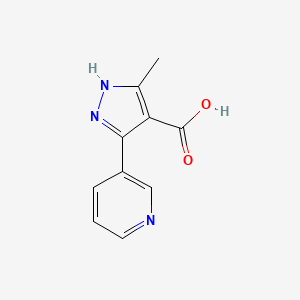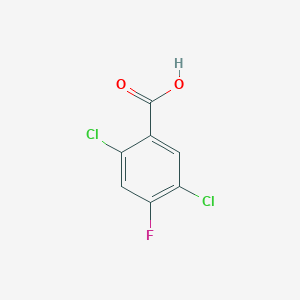
4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid, or 4-Bromo-2-methylbenzoic acid (4-BMB), is a synthetic organic compound belonging to the pyridine family. It is a white crystalline solid that is soluble in polar organic solvents, but insoluble in water. 4-BMB is widely used as a reagent in scientific research and laboratory experiments, due to its unique properties and versatile applications.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrotic Drug Development
The pyridinyl moiety, such as that found in “4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid”, is known to be a core structure in the development of anti-fibrotic drugs . These compounds can inhibit the expression of collagen and hydroxyproline in cell culture, indicating potential for novel drug development in treating fibrotic diseases.
Synthesis of Heterocyclic Compound Libraries
This compound serves as a precursor in the synthesis of novel heterocyclic compounds with potential biological activities . The bromine atom on the pyridine ring acts as a reactive site for further chemical modifications, enabling the creation of diverse libraries for medicinal chemistry research.
Pharmacological Activity Studies
Derivatives of “4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid” exhibit a wide range of pharmacological activities. They are employed in the design of structures in medicinal chemistry to study their effects as antimicrobial, antiviral, antitumor, and antifibrotic agents .
Eigenschaften
IUPAC Name |
4-(6-bromopyridin-2-yl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c1-8-7-9(5-6-10(8)13(16)17)11-3-2-4-12(14)15-11/h2-7H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATPZGMOBLARQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=CC=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650597 |
Source


|
| Record name | 4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid | |
CAS RN |
1020718-62-0 |
Source


|
| Record name | 4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1370873.png)





![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B1370882.png)





